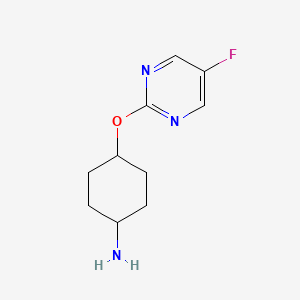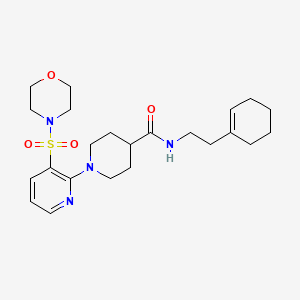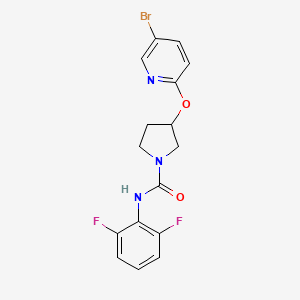![molecular formula C16H14F3N5OS B2580114 2-{[5-甲基-4-(1H-吡咯-1-基)-4H-1,2,4-三唑-3-基]硫代}-N-[2-(三氟甲基)苯基]乙酰胺 CAS No. 896298-96-7](/img/structure/B2580114.png)
2-{[5-甲基-4-(1H-吡咯-1-基)-4H-1,2,4-三唑-3-基]硫代}-N-[2-(三氟甲基)苯基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and a trifluoromethyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrole and 1,2,4-triazole rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The pyrrole and 1,2,4-triazole rings might undergo electrophilic aromatic substitution reactions, while the sulfanyl group could potentially be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfanyl group could make the compound more polar and increase its solubility in polar solvents .科学研究应用
药物化学与药物开发
吡咯-3-羧酸酰胺的合成,如我们的化合物,由于其在成功药物中的核心作用而备受关注。 值得注意的是,阿托伐他汀和舒尼替尼(图 1)包含这种亚结构 。研究人员探索了吡咯-3-羧酸衍生物作为生物活性化合物的潜力,包括抗疟疾和 HIV-1 蛋白酶抑制剂。
图 1. 阿托伐他汀和舒尼替尼的结构。
三唑类化合物
我们的化合物包含一个三唑环,这对药物化学家来说是一个宝贵的灵感来源。 三唑表现出氢键作用、刚性和稳定性,使其成为药物设计的理想选择 .
抗菌活性
探索我们化合物的抗菌潜力至关重要。类似的吡咯衍生物已被评估其抗菌作用。 调查其对特定细菌菌株的活性以及作用机制 .
酶抑制
考虑评估我们化合物抑制酶的能力。烯酰 ACP 还原酶和 DHFR(二氢叶酸还原酶)是有希望的靶标。 分子对接研究可以指导酶特异性抑制剂的设计 .
作用机制
Target of Action
The primary targets of the compound 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide are the enzymes dihydrofolate reductase (DHFR) and enoyl ACP reductase . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, while enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway .
Mode of Action
The compound 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide interacts with its targets by binding to the active sites of both DHFR and enoyl ACP reductase . This interaction inhibits the activity of these enzymes, leading to disruption of the cellular processes they are involved in .
Biochemical Pathways
By inhibiting DHFR and enoyl ACP reductase, the compound 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide affects the nucleotide synthesis and fatty acid synthesis pathways respectively . The downstream effects of this include disruption of DNA replication and cell membrane synthesis, which can lead to cell death .
Pharmacokinetics
It has been observed that the compound can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . These observations suggest that the compound may have good bioavailability and can effectively reach its targets within cells .
Result of Action
The molecular and cellular effects of the action of 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide include suppression of cell growth and increased glucose uptake . By inhibiting key enzymes in cellular processes, the compound disrupts normal cell function, leading to these observed effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide. For instance, the compound’s dust may irritate the eyes and respiratory tract, and it should be handled with appropriate protective equipment . Furthermore, the compound should be stored and handled away from oxidizing agents to prevent fires and explosions . Adequate ventilation is also necessary when using or handling the compound to avoid inhalation of its vapors .
安全和危害
未来方向
属性
IUPAC Name |
2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5OS/c1-11-21-22-15(24(11)23-8-4-5-9-23)26-10-14(25)20-13-7-3-2-6-12(13)16(17,18)19/h2-9H,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRLZZGTVVHHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2580032.png)


![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2580035.png)
![9-bromo-4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B2580036.png)
![3-(4-fluorophenyl)-1-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2580040.png)


![1-(3-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2580046.png)


![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2580051.png)
![3-[[2-(4-Formylphenoxy)acetyl]amino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2580053.png)
![[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2580054.png)